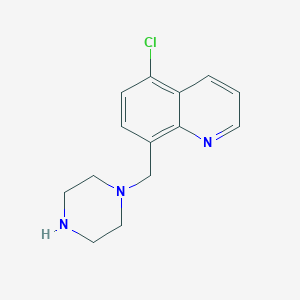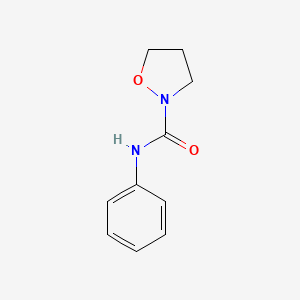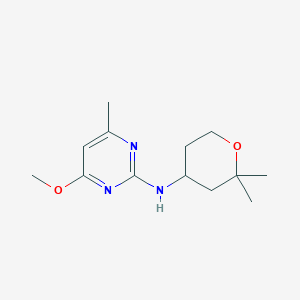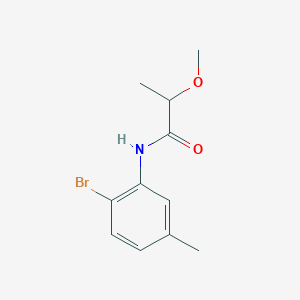![molecular formula C15H14N2S B6642530 N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound is a derivative of quinoline and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of enzymes involved in bacterial and fungal infections.
Biochemical and Physiological Effects:
N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine has been reported to have various biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species, which are known to cause oxidative stress. This compound has also been reported to modulate the expression of genes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine in lab experiments is its potent activity against cancer cells, bacteria, and fungi. Furthermore, this compound has been found to be relatively stable, making it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research of N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine. One of the directions is to investigate its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Another direction is to modify the structure of this compound to improve its solubility and bioavailability. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its full potential in various fields of research.
In conclusion, N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine is a promising compound with potential applications in various fields of scientific research. Its potent activity against cancer cells, bacteria, and fungi, as well as its anti-inflammatory and antioxidant properties, make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine has been accomplished using different methods. One of the methods involves the reaction of 2-chloroquinoline with 3-methylthiophen-2-methanol in the presence of a base. Another method involves the reaction of 2-aminoquinoline with 3-methylthiophen-2-carbaldehyde in the presence of a reducing agent. Both methods have been reported to yield the desired compound in good yields and purity.
Applications De Recherche Scientifique
N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine has been used in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines. This compound has also been found to be effective against bacterial and fungal infections. Furthermore, it has been reported to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-8-9-18-14(11)10-16-15-7-6-12-4-2-3-5-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSHYQOLNWFKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)


![4-[1-[(5-Fluoropyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6642489.png)



![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)


![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)